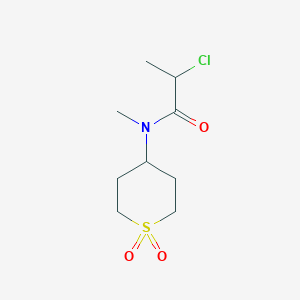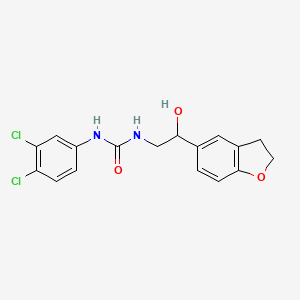
1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPMU belongs to the class of urea derivatives, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
- Summary : Natural compounds are often used in the pharmaceutical industry due to their wide range of biological effects . They have been used in the treatment of various diseases such as cancer, infections, diabetes, and cardiovascular diseases .
- Methods : The compounds are usually extracted from plants or animals, and their biological activity is evaluated using various methodologies .
- Results : Many natural products have shown significant scientific and industrial value, with widespread uses in traditional medicine .
- Summary : Natural compounds are also used in the cosmetic industry . They are often used for their various beneficial properties, such as antimicrobial and antitumor effects .
- Methods : Similar to the pharmaceutical industry, these compounds are extracted from natural sources and their properties are evaluated .
- Results : The use of natural compounds in cosmetics has led to the development of products with high scientific and industrial value .
- Summary : Many natural compounds are used in the food industry for their nutritional value and health benefits .
- Methods : These compounds are often extracted from various food sources and their nutritional value is assessed .
- Results : The use of these compounds has contributed to the development of healthier and more nutritious food products .
- Summary : Chemical compounds are used in qualitative and quantitative analysis. For example, Infrared (IR) spectroscopy uses the different precise frequencies of absorption of chemical compounds to identify specific groups of atoms within the molecules .
- Methods : The compound is exposed to infrared radiation, and the absorption frequencies are measured .
- Results : This method allows for the identification of unknown compounds and the determination of the presence of specific functional groups .
- Summary : Chemical reactions involving various compounds have a significant impact on industrial applications .
- Methods : These reactions are often carried out under controlled conditions in industrial settings .
- Results : The outcomes of these reactions can lead to the production of various useful products .
- Summary : Chemical compounds are used in the synthesis of nanoparticles and nanocomposites, which have various applications in fields like medicine, electronics, and materials science .
- Methods : The compounds are used in the synthesis process, which often involves chemical reactions under controlled conditions .
- Results : The synthesized nanoparticles and nanocomposites have unique properties that make them useful in various applications .
Pharmaceutical Industry
Cosmetic Industry
Food Industry
Chemical Analysis
Industrial Applications
Nanotechnology
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-3-2-12(8-14(13)19)21-17(23)20-9-15(22)10-1-4-16-11(7-10)5-6-24-16/h1-4,7-8,15,22H,5-6,9H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVFAREJKLAPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)
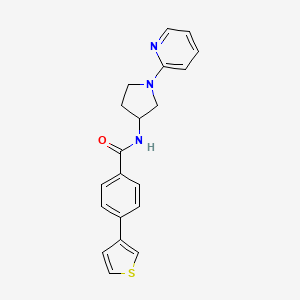
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
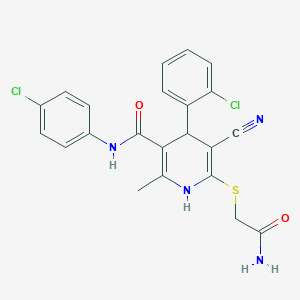
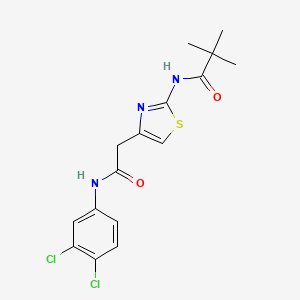
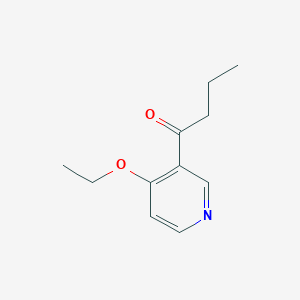
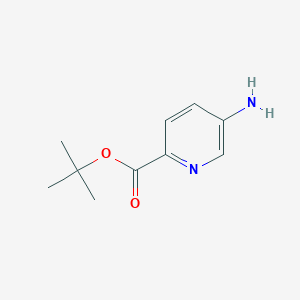
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)
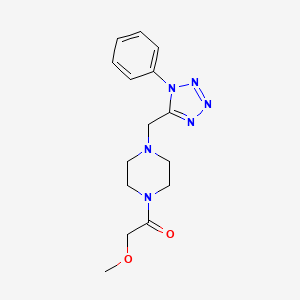
![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)
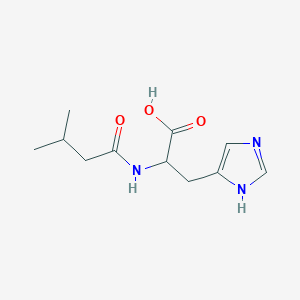
![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)
